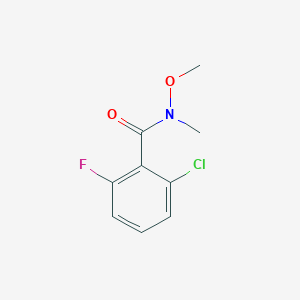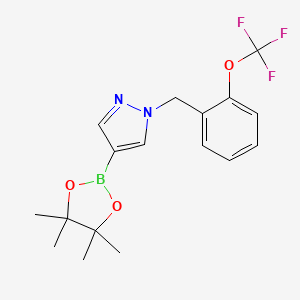
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole
Overview
Description
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a trifluoromethoxy group attached to a benzyl group, which could potentially make the compound quite reactive. Additionally, it has a tetramethyl-dioxaborolane group, which is often used in Suzuki coupling reactions in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethoxy group, and the coupling with the tetramethyl-dioxaborolane group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The trifluoromethoxy group might make the compound quite polar, and the tetramethyl-dioxaborolane group could potentially participate in coordination chemistry.Chemical Reactions Analysis
Again, without specific literature sources, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the trifluoromethoxy group could potentially be quite reactive, and the tetramethyl-dioxaborolane group could participate in Suzuki coupling reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might be quite polar due to the presence of the trifluoromethoxy group, and it might have a relatively high molecular weight due to the presence of several heavy atoms (like boron and fluorine).Scientific Research Applications
Synthesis and Characterization
This compound serves as a pivotal intermediate or building block for synthesizing various complex molecules. For instance, Liao et al. (2022) explored its synthesis and characterization, confirming the molecular structure through FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. Their findings underscore its role in facilitating the construction of novel molecular architectures, providing a foundation for further functional and structural studies (Liao et al., 2022).
Density Functional Theory (DFT) Studies
DFT studies offer insights into the electronic and structural properties of compounds synthesized using this chemical. Yang et al. (2021) conducted DFT calculations to compare the molecular structure of synthesized compounds with X-ray diffraction values, revealing the molecular structure characteristics and molecular conformations (Yang et al., 2021). Such studies are crucial for understanding the potential applications and functionalities of synthesized compounds.
Crystal Structure Analysis
The detailed crystal structure analysis is vital for understanding the geometric and electronic configuration of synthesized compounds, which in turn informs their potential applications in various fields. The study by Kong et al. (2016) exemplifies this, where the synthesis of "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" provided insights into the structural basis for its application in synthesizing biologically active compounds (Kong et al., 2016).
Safety And Hazards
Without specific safety data, it’s difficult to comment on the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s a new compound, initial studies might focus on its synthesis and characterization, followed by investigations into its reactivity and potential applications.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific literature sources and experimental data would be needed.
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[2-(trifluoromethoxy)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-9-22-23(11-13)10-12-7-5-6-8-14(12)24-17(19,20)21/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJGMFTPXYAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



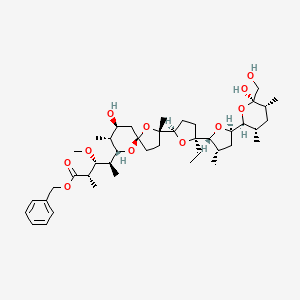

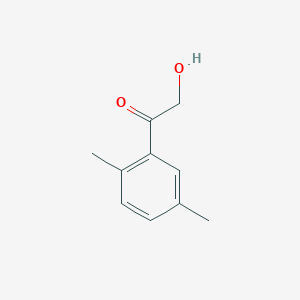
![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)
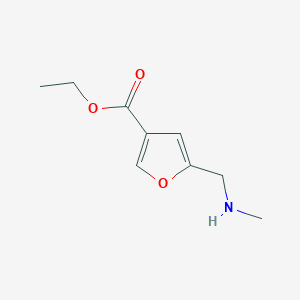
![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)
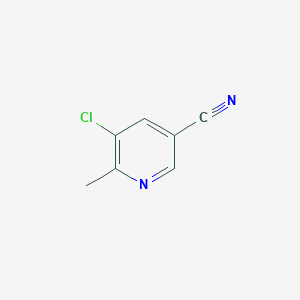
![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)
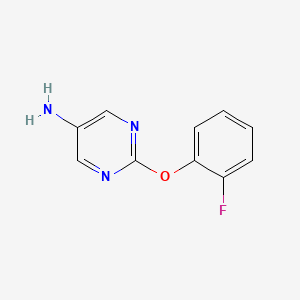
![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)
